
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide, also known as Mps-PyMcAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease progression. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it is a relatively stable compound, making it easy to handle and store. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, as this will provide insight into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and purity. Furthermore, the potential use of this compound as a drug delivery system could be explored, as it has been shown to have low toxicity and high stability. Finally, the use of this compound in combination with other drugs could be investigated to determine its synergistic effects.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-pyridinemethanol with 2-(4-methylphenylsulfonamido)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-(4-methylphenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties. Additionally, this compound has been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-2-4-14(5-3-12)22(20,21)18-11-15(19)17-10-13-6-8-16-9-7-13/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNBOJRUXZKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


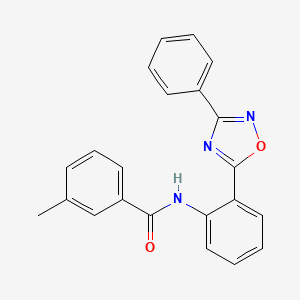
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

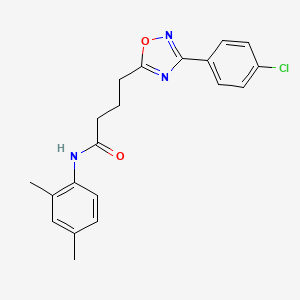

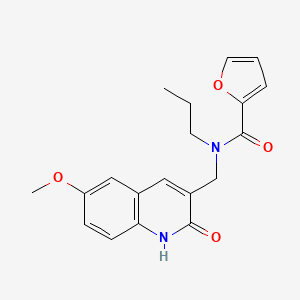
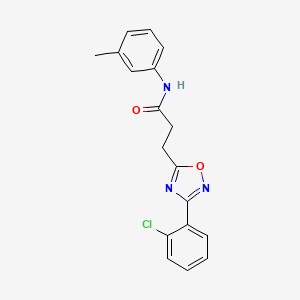
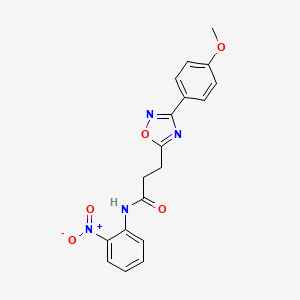
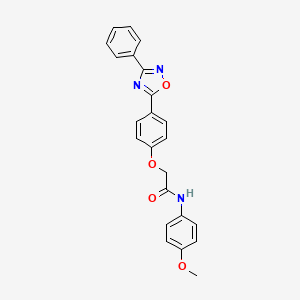

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7719752.png)
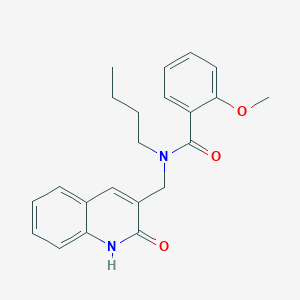
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)